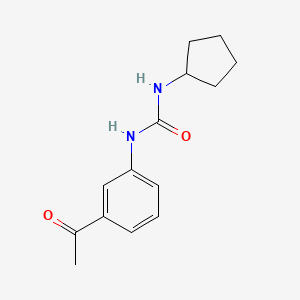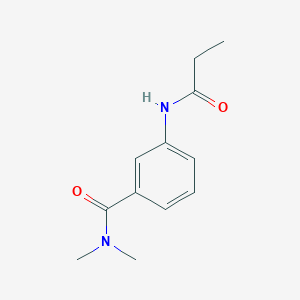
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole, also known as DMF-DMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways (Jung et al., 2016).
Biochemical and Physiological Effects
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have anti-inflammatory and antioxidant properties in vitro (Jung et al., 2016). It has also been found to inhibit the growth of cancer cells in vitro (Liu et al., 2019). However, further studies are needed to determine the potential therapeutic applications of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole is its high purity, which allows for accurate and reproducible results in lab experiments. However, one limitation is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several potential future directions for research on 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole. One direction is to further explore its potential applications in organic electronics and as a fluorescent probe. Another direction is to investigate its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole in vivo.
Conclusion
In conclusion, 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a synthetic compound with potential applications in various fields, including organic electronics and as a fluorescent probe. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory and antioxidant properties in vitro and inhibit the growth of cancer cells. While 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has advantages such as high purity, its relatively high cost is a limitation. Further research is needed to determine its potential therapeutic applications and toxicity in vivo.
Synthesemethoden
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole can be synthesized through the reaction of furan-2-carboxylic acid with 2-amino-3-methylindole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Jung et al., 2016). The reaction yields 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole as a yellow powder with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential application in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) (Liu et al., 2019). 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has also been studied for its potential as a fluorescent probe for detecting metal ions such as copper and zinc (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
furan-2-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-11-5-2-3-6-12(11)15(10)14(16)13-7-4-8-17-13/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUVSOZMODOQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
